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molecular formula C15H9Cl2FN2O B8420638 7-Chloro-4-(4-chloro-2-fluoro-5-hydroxyanilino)quinoline

7-Chloro-4-(4-chloro-2-fluoro-5-hydroxyanilino)quinoline

Cat. No. B8420638
M. Wt: 323.1 g/mol
InChI Key: IZXMRRKFBIVJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809097B1

Procedure details

Using an analogous procedure to that described for Example 15, 4,7-dichloroquinoline (198 mg, 1 mmol) was reacted with 4-chloro-2-fluoro-5-hydroxyaniline (194 mg, 1.2 mmol), (as described in EP 61741 A2), in 2-pentanol (5 ml) to give 7-chloro-4-(4-chloro-2-fluoro-5-hydroxyanilino)quinoline (258 mg, 72%).
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[Cl:13][C:14]1[C:20]([OH:21])=[CH:19][C:17]([NH2:18])=[C:16]([F:22])[CH:15]=1>CC(O)CCC>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:18][C:17]3[CH:19]=[C:20]([OH:21])[C:14]([Cl:13])=[CH:15][C:16]=3[F:22])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
198 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Step Two
Name
Quantity
194 mg
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1O)F
Name
Quantity
5 mL
Type
solvent
Smiles
CC(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NC1=C(C=C(C(=C1)O)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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